molecular formula C11H19N3 B13077240 1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine

1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B13077240
M. Wt: 193.29 g/mol
InChI Key: BSZDLJGVTKFADN-UHFFFAOYSA-N
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Description

1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a cyclopentyl group attached to an ethyl chain, which is further connected to the pyrazole ring. The compound’s unique structure makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Cyclopentylethyl Intermediate: The initial step involves the preparation of the cyclopentylethyl intermediate. This can be achieved by reacting cyclopentyl bromide with ethylamine under basic conditions to form 2-cyclopentylethylamine.

    Formation of the Pyrazole Ring: The next step involves the formation of the pyrazole ring. This can be done by reacting 2-cyclopentylethylamine with 4-methyl-1H-pyrazole-3-carboxylic acid under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazole: Similar structure but lacks the amine group.

    4-Methyl-1H-pyrazol-3-amine: Similar structure but lacks the cyclopentylethyl group.

    1-(2-Cyclopentylethyl)-1H-pyrazol-3-amine: Similar structure but lacks the methyl group.

Uniqueness

1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine is unique due to the presence of both the cyclopentylethyl and methyl groups attached to the pyrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-(2-cyclopentylethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-9-8-14(13-11(9)12)7-6-10-4-2-3-5-10/h8,10H,2-7H2,1H3,(H2,12,13)

InChI Key

BSZDLJGVTKFADN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCC2CCCC2

Origin of Product

United States

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